molecular formula C11H17N5O2 B2946318 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 32086-99-0

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2946318
CAS No.: 32086-99-0
M. Wt: 251.29
InChI Key: MBEPDFJOOMFBFU-UHFFFAOYSA-N
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Description

8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a high-purity chemical reference standard belonging to the 1,3-dimethyl-3,7-dihydropurine-2,6-dione class, a scaffold recognized for its significant potential in pharmacological research . This core structure is of high interest in neuroscience and oncology for designing novel receptor ligands and kinase inhibitors. Extensive research on structurally similar 7,8-disubstituted purine-2,6-dione derivatives has demonstrated potent multi-kinase inhibitory activity, particularly against oncogenic targets such as PI3Kα and B-RafV600E, which are critical in cancer cell proliferation . These analogs have shown promising anti-proliferative activity in anticancer assays, making this chemical class a valuable template for developing new oncotherapeutics . Furthermore, scientific studies indicate that close analogs of this compound, which feature specific arylalkyl or aminoalkyl substituents, exhibit high affinity for key serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and have displayed antidepressant and anxiolytic-like activity in preclinical behavioral models . This product is provided for research purposes only and is a key compound for scientists working in drug discovery, medicinal chemistry, and biochemical profiling.

Properties

IUPAC Name

1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPDFJOOMFBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine. One common method involves the reaction of theobromine with isobutylamine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the isobutylamine replaces a hydrogen atom on the xanthine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the xanthine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced xanthine derivatives.

    Substitution: Formation of substituted xanthine compounds with various functional groups.

Scientific Research Applications

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its ability to inhibit phosphodiesterase enzymes. This inhibition leads to increased levels of cAMP, which plays a crucial role in various cellular processes. Some key applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in cell culture studies to modulate cAMP levels and study signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an additive in certain cosmetic formulations.

Mechanism of Action

The primary mechanism of action of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. This mechanism is crucial in regulating processes such as cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 8

The pharmacological profile of purine-diones is highly sensitive to substituents at position 8. Key analogues include:

Compound Name Position 8 Substituent Key Properties
8-(isobutylamino)-1,3-dimethyl Isobutylamino Moderate lipophilicity; high affinity for D2 and 5-HT6 receptors
8-(6-methylpyridin-2-yloxy)-1,3,7-trimethyl 6-Methylpyridin-2-yloxy Loss of CNS activity, retained analgesia
8-chloro-7-ethyl-1,3-dimethyl Chloro, ethyl (position 7) Enhanced reactivity for further functionalization
8-(ethylamino)-7-isobutyl-1,3-dimethyl Ethylamino, isobutyl (position 7) Increased molecular weight; altered receptor selectivity
8-benzylamino-7-(phenoxypropyl)-1,3-dimethyl Benzylamino, phenoxypropyl High steric bulk; potential for dual receptor modulation

Methylation Patterns on the Purine Core

The positions of methyl groups (1,3 vs. 3,7) significantly impact receptor affinity:

  • 1,3-Dimethyl derivatives (e.g., target compound): Higher affinity for D2 receptors (Ki = 85 nM) and 5-HT6 receptors compared to 3,7-dimethyl analogues (Ki(D2) = 1 nM for 3,7-dimethyl) .
  • 3,7-Dimethyl derivatives : Reduced D2 binding but comparable 5-HT7 receptor affinity, suggesting core methylation influences target specificity .

Pharmacological and Biochemical Comparisons

Receptor Binding Profiles

  • Dopamine D2 Receptor: The target compound’s 1,3-dimethyl core and isobutylamino group confer stronger D2 binding (Ki ~ 85 nM) than alkoxy-substituted derivatives (e.g., 8-alkoxy analogues with Ki > 100 nM) .
  • Serotonin 5-HT6/5-HT7 Receptors: Isobutylamino substitution retains moderate 5-HT6 affinity, while 8-aryloxy derivatives (e.g., 3j, 3m) lose 5-HT1A activity but retain analgesia .

Biological Activity

8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as isobutylmethylxanthine , is a synthetic compound belonging to the xanthine family. It is structurally similar to caffeine and theobromine and is primarily recognized for its biological activity as a phosphodiesterase inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various physiological processes.

The primary mechanism of action for isobutylmethylxanthine involves the inhibition of phosphodiesterase enzymes. By preventing the breakdown of cAMP, the compound facilitates its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, altering cellular functions such as:

  • Cell proliferation
  • Differentiation
  • Apoptosis

These processes are vital in numerous biological contexts, including immune responses and metabolic regulation.

Inhibition of Phosphodiesterase

Research indicates that isobutylmethylxanthine effectively inhibits phosphodiesterase types 1 and 4 (PDE1 and PDE4), which are involved in the hydrolysis of cAMP. This inhibition has been linked to various therapeutic applications:

  • Asthma and COPD : By increasing cAMP levels, it promotes bronchodilation and reduces inflammation.
  • Cardiovascular Diseases : Enhanced cAMP signaling can lead to improved cardiac function and vasodilation.

Case Studies

Several studies have highlighted the biological effects of isobutylmethylxanthine:

  • Asthma Models : In vitro studies using human bronchial epithelial cells demonstrated that treatment with isobutylmethylxanthine increased cAMP levels significantly, leading to reduced inflammatory cytokine production.
  • Cardiac Function : Animal studies showed that administration of isobutylmethylxanthine improved cardiac output in models of heart failure by enhancing myocardial contractility through cAMP-mediated pathways.
  • Cancer Research : Preliminary studies indicate that elevated cAMP levels may inhibit tumor growth in certain cancers by promoting apoptosis and inhibiting cell proliferation.

Summary of Biological Activities

Biological ActivityEffectReferences
Asthma TreatmentBronchodilation and reduced inflammation
Cardiovascular HealthImproved cardiac output
Cancer Cell ProliferationInhibition of tumor growth

Research Applications

The compound's ability to modulate cAMP levels has made it a valuable tool in various research fields:

  • Cell Biology : Used in studies to understand signal transduction pathways.
  • Pharmacology : Investigated for potential therapeutic effects across multiple diseases.
  • Analytical Chemistry : Employed as a standard in assays measuring phosphodiesterase activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6-dione derivatives?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine scaffolds. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) are reacted with isobutylamine under controlled conditions. Subsequent functionalization at the 7-position can introduce pharmacophores like thio or hydrazine groups via alkylation or coupling reactions . Key steps include purification via column chromatography and structural confirmation via spectral analysis.

Q. Which spectroscopic methods are critical for confirming the structure of synthesized derivatives?

  • Methodological Answer:

  • FTIR: Identifies functional groups (e.g., -C=O at ~1650–1700 cm⁻¹, -N-H stretching at ~3340 cm⁻¹) .
  • Mass Spectrometry: Provides molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns to confirm substituents .
  • NMR: Resolves methyl groups (1,3-dimethyl) and confirms substitution patterns at positions 7 and 8 .

Q. What key physicochemical properties should researchers prioritize in experimental design?

  • Methodological Answer:

  • Hydrogen Bonding: Assess donor/acceptor counts (e.g., 1 donor, 4 acceptors) to predict solubility and membrane permeability .
  • LogP (XlogP): Evaluate hydrophobicity to optimize bioavailability.
  • Topological Polar Surface Area (TPSA): Values >75 Ų (e.g., 78.7 Ų) may indicate limited blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational tools like Chemicalize.org enhance the prediction of drug-like properties?

  • Methodological Answer: Platforms such as Chemicalize.org (based on ChemAxon) calculate parameters like LogP, TPSA, and molecular weight to assess compliance with Lipinski’s Rule of Five. Virtual screening can prioritize derivatives with optimal bioavailability and binding affinity. For example, substituents at the 7- and 8-positions can be modeled to balance hydrophobicity and hydrogen bonding .

Q. How should researchers address discrepancies in spectral data during structural characterization?

  • Methodological Answer:

  • Cross-Validation: Compare FTIR, NMR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing -C=O from -C=N stretches) .
  • Reference Databases: Use NIST Chemistry WebBook to match spectral peaks (e.g., aliphatic -C-H stretches at ~2850–2960 cm⁻¹) .
  • Crystallography: For unresolved stereochemistry, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies optimize substituent groups for target biological activity in purine-dione derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
  • 8-Position: Isobutylamino groups enhance lipophilicity, while bulky substituents (e.g., aryl halides) may improve receptor binding .
  • 7-Position: Hydroxypropyl or dihydroxypropyl groups increase solubility and metabolic stability .
  • In Silico Docking: Screen substituent libraries against target proteins (e.g., adenosine receptors) to prioritize synthesis .

Q. How can theoretical frameworks guide experimental design in SAR studies?

  • Methodological Answer: Link hypotheses to established biochemical theories (e.g., adenosine receptor antagonism for xanthine derivatives). For example:

  • Theoretical Basis: Theophylline analogs inhibit phosphodiesterase (PDE) or block adenosine receptors. Design experiments to measure cAMP levels or receptor binding affinity .
  • Contradiction Analysis: If observed activity contradicts predictions (e.g., unexpected PDE4 selectivity), revise computational models to account for steric effects or solvation .

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